molecular formula C9H9BrO3 B1652742 (4-Bromophenyl)(methoxy)acetic acid CAS No. 16053-90-0

(4-Bromophenyl)(methoxy)acetic acid

Cat. No.: B1652742
CAS No.: 16053-90-0
M. Wt: 245.07 g/mol
InChI Key: IIKGWGCSARLGNN-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(methoxy)acetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(methoxy)acetic acid can be achieved through several methodsThe reaction typically involves the use of bromine and mercuric oxide to achieve the bromination, and methanol in the presence of an acid catalyst for the methoxylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(methoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine and mercuric oxide.

    Methoxylation: Methanol and an acid catalyst.

    Esterification: Alcohols (methanol, ethanol) and sulfuric acid.

Major Products Formed:

Scientific Research Applications

(4-Bromophenyl)(methoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Properties

IUPAC Name

2-(4-bromophenyl)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGWGCSARLGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936446
Record name (4-Bromophenyl)(methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16053-90-0, 161058-83-9
Record name NSC126607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Bromophenyl)(methoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-2-methoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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